molecular formula C17H12N4O8S B13751016 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid CAS No. 61827-73-4

2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid

Cat. No.: B13751016
CAS No.: 61827-73-4
M. Wt: 432.4 g/mol
InChI Key: IDBOAWWVNVRVHH-UHFFFAOYSA-N
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Description

2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-hydroxy-7-sulpho-1-naphthylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-nitrobenzoic acid under alkaline conditions to form the azo compound.

Industrial Production Methods

In industrial settings, the production of azo compounds is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process may involve continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or nitro derivatives.

    Reduction: Reduction of azo compounds typically results in the formation of aromatic amines.

    Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.

Major Products Formed

    Oxidation: Azoxy compounds, nitro derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated, sulfonated, or alkylated azo compounds.

Scientific Research Applications

Chemistry

Azo compounds are extensively studied for their electronic properties and are used as chromophores in various chemical sensors and molecular switches.

Biology

In biological research, azo compounds are used as staining agents and in the study of enzyme-catalyzed reactions involving azo bond cleavage.

Medicine

Some azo compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents due to their ability to undergo bioreductive activation.

Industry

Azo compounds are widely used in the textile industry for dyeing fabrics, in the food industry as colorants, and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of azo compounds often involves the cleavage of the azo bond (-N=N-) under specific conditions, leading to the formation of aromatic amines. This cleavage can be catalyzed by enzymes such as azoreductases in biological systems. The molecular targets and pathways involved depend on the specific structure and substituents of the azo compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: An azo dye used as a pH indicator.

    Congo Red: An azo dye used in histology for staining tissues.

    Sudan III: An azo dye used for staining lipids.

Uniqueness

2-((2-Amino-5-hydroxy-7-sulpho-1-naphthyl)azo)-5-nitrobenzoic acid is unique due to its specific substituents, which may impart distinct electronic and steric properties, affecting its reactivity and applications.

Properties

CAS No.

61827-73-4

Molecular Formula

C17H12N4O8S

Molecular Weight

432.4 g/mol

IUPAC Name

2-[(2-amino-5-hydroxy-7-sulfonaphthalen-1-yl)diazenyl]-5-nitrobenzoic acid

InChI

InChI=1S/C17H12N4O8S/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24/h1-7,22H,18H2,(H,23,24)(H,27,28,29)

InChI Key

IDBOAWWVNVRVHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N

Origin of Product

United States

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